1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Description

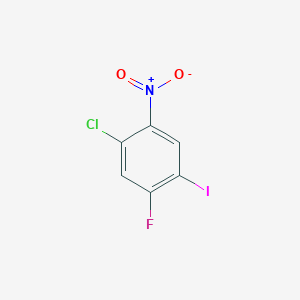

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-fluoro-4-iodo-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClFINO2/c7-3-1-4(8)5(9)2-6(3)10(11)12/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGNXSKZLMKBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClFINO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene: Properties, Synthesis, and Applications

For distribution to researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene, a versatile multi-halogenated nitrobenzene intermediate. Its unique molecular structure offers a powerful scaffold for advanced organic synthesis, particularly in the fields of medicinal chemistry and materials science.

Molecular Structure and Physicochemical Properties

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a substituted aromatic compound with the molecular formula C₆H₂ClFINO₂.[1] Its structure is characterized by a benzene ring functionalized with five different substituents: a chloro group at position 1, a nitro group at position 2, a fluoro group at position 5, and an iodo group at position 4.

Molecular Weight and Key Identifiers

A clear understanding of the fundamental properties of a compound is the bedrock of its application in research and development. The table below summarizes the key identifiers for 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.

| Property | Value | Source |

| IUPAC Name | 1-chloro-5-fluoro-4-iodo-2-nitrobenzene | PubChem[1] |

| CAS Number | 2244086-60-8 | Benchchem[1] |

| Molecular Formula | C₆H₂ClFINO₂ | PubChem[1] |

| Molecular Weight | 301.44 g/mol | Benchchem[1] |

| InChI Key | AIGNXSKZLMKBMU-UHFFFAOYSA-N | Benchchem[1] |

Structural Visualization

The spatial arrangement of the substituents on the benzene ring dictates the molecule's reactivity and steric hindrance. The following diagram illustrates the 2D structure of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.

Caption: Synthetic pathways for 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.

Synthesis

A plausible synthetic route to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene can be envisioned starting from commercially available precursors. One potential approach involves a multi-step synthesis.

Proposed Synthetic Protocol

A potential synthesis could begin with 1-chloro-3-fluorobenzene. [1] Step 1: Nitration The nitration of 1-chloro-3-fluorobenzene would likely yield 1-chloro-5-fluoro-2-nitrobenzene as a major product, due to the ortho, para-directing effects of the halogen substituents. [1]

-

Reagents: Nitrating mixture (e.g., HNO₃/H₂SO₄)

-

Rationale: The chloro and fluoro groups direct the incoming nitro group to positions ortho and para to them. The position ortho to chlorine and para to fluorine is the same, favoring the desired isomer.

Step 2: Iodination The subsequent iodination of 1-chloro-5-fluoro-2-nitrobenzene would introduce the iodine atom at the position para to the activating nitro group.

-

Reagents: Iodine and an oxidizing agent (e.g., nitric acid or periodic acid).

-

Rationale: The nitro group activates the aromatic ring towards electrophilic substitution at the meta position relative to itself, which corresponds to the position para to the chloro group.

It is important to note that optimization of reaction conditions, including temperature, reaction time, and catalyst choice, would be crucial to maximize the yield and purity of the final product.

Applications in Drug Development and Research

The unique structural features of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene make it a highly valuable building block in medicinal chemistry and drug discovery.

Scaffold for Complex Molecule Synthesis

Its multi-functional nature allows for the systematic and selective introduction of various chemical moieties. [1]This is particularly advantageous in the construction of compound libraries for high-throughput screening.

Kinase Inhibitor Development

The core structure can be elaborated to synthesize potential kinase inhibitors, a significant class of therapeutic agents. [1]The ability to perform diverse chemical transformations on the scaffold enables the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Agrochemicals and Materials Science

Beyond pharmaceuticals, halogenated nitrobenzenes are important intermediates in the synthesis of agrochemicals and specialty materials. [1][2]The reactivity of this compound can be harnessed to create novel polymers and dyes with enhanced properties. [2]

Safety and Handling

As with all halogenated nitroaromatic compounds, 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene should be handled with appropriate safety precautions in a laboratory setting by qualified professionals. It is intended for research use only and not for human or veterinary use. [1]

Conclusion

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a powerful and versatile intermediate for organic synthesis. Its distinct pattern of substitution provides multiple reactive sites that can be selectively functionalized, offering a robust platform for the design and synthesis of complex molecules with potential applications in drug discovery, agrochemicals, and materials science. A thorough understanding of its reactivity is key to unlocking its full potential in these fields.

References

-

1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 10352492 - PubChem. [Link]

-

1-Chloro-2-fluoro-4-methyl-5-nitrobenzene | C7H5ClFNO2 | CID 11217718 - PubChem. [Link]

-

345-17-5 | 1-Chloro-4-fluoro-2-nitrobenzene - Capot Chemical. [Link]

-

4-Chloro-1-iodo-2-nitrobenzene - PMC - NIH. [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 1-CHLORO4-NITROBENZENE - OEHHA. [Link]

-

Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene - MDPI. [Link]

- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene - Google P

-

m-CHLORONITROBENZENE - Organic Syntheses Procedure. [Link]

-

From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - MDPI. [Link]

Sources

Technical Guide: Pharmaceutical Applications of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Part 1: Executive Technical Summary

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CAS: 2244086-60-8) represents a class of "hyper-functionalized" aromatic scaffolds. Unlike simple building blocks, this molecule offers three distinct, orthogonal reactivity handles (Cl, F, I) activated by a nitro group.[1]

For the pharmaceutical researcher, this compound is not merely a reagent but a programmable hub . It allows for the sequential construction of complex pharmacophores—specifically kinase inhibitors (EGFR, MEK, RAF) and PROTAC linkers—without the need for protecting groups. The core utility lies in the precise order of operations: exploiting the electronic differentiation between the halogen substituents to achieve high regioselectivity.

Core Chemical Profile

| Feature | Specification | Synthetic Implication |

| C4-Iodine | Soft Nucleophile / Weak C-X bond | Site A: Exclusive site for Pd-catalyzed cross-coupling (Suzuki/Sonogashira) due to facile oxidative addition.[2] |

| C5-Fluorine | Hard Nucleophile / Para to | Site B: Primary site for |

| C1-Chlorine | Ortho to | Site C: Secondary site for |

| C2-Nitro | Electron Withdrawing Group | Activator & Precursor: Activates C1/C5 for substitution; reduces to aniline for benzimidazole/quinoxaline formation. |

Part 2: Strategic Reactivity & Synthesis Workflows

The successful utilization of this scaffold depends on the Order of Events . Performing reactions out of sequence will lead to polymerization or intractable mixtures.

The "Orthogonal Halogen" Protocol

The most robust synthetic route follows the I

Step 1: C4-Iodine Functionalization (Suzuki-Miyaura Coupling)

-

Objective: Install the hydrophobic tail or biaryl core.

-

Mechanism: Oxidative addition of Pd(0) into the C-I bond is faster than C-Br, C-Cl, or C-F. The nitro group remains intact, and the C-F bond is too strong for Pd insertion under standard conditions.

-

Protocol Insight: Use mild bases (

or

Step 2: C5-Fluorine Displacement (

)

-

Objective: Introduce a solubilizing group (e.g., morpholine, piperazine) or an ether linkage.

-

Mechanism: The Meisenheimer complex formed at C5 is stabilized by the para-nitro group. Fluorine is the superior leaving group here due to its high electronegativity, which lowers the energy of the transition state intermediate.

-

Selectivity: At

to RT, nucleophilic attack occurs exclusively at C5 (Para), leaving the C1-Cl (Ortho) untouched due to steric hindrance and the "F > Cl" rate acceleration effect in

Step 3: Core Cyclization (Benzimidazole Formation)

-

Objective: Construct the bicyclic heteroaromatic core.

-

Mechanism:

-

Displacement: The C1-Cl is displaced by a primary amine (or hydrazine).

-

Reduction: The

group is reduced to -

Condensation: The resulting diamine is cyclized with an aldehyde or orthoformate to yield the benzimidazole.

-

Visualization of the Reaction Pathway

Figure 1: The "Orthogonal Reactivity" workflow ensuring regioselective assembly of the pharmacophore.

Part 3: Detailed Experimental Protocols

These protocols are designed to be self-validating . The progression is monitored by the disappearance of specific halogen signals in HPLC/LC-MS.

Protocol A: Selective Suzuki Coupling at C4

Targeting the Iodine position while preserving F and Cl.

-

Reagents:

-

Substrate: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 eq)

-

Boronic Acid:

(1.1 eq) -

Catalyst:

(0.05 eq) -

Base:

(2.0 eq, anhydrous) -

Solvent: 1,4-Dioxane / Water (9:1)

-

-

Procedure:

-

Charge the reaction vessel with substrate, boronic acid, and base. Purge with

for 15 minutes. -

Add catalyst and degassed solvent.

-

Heat to 60°C (Do not exceed 80°C to avoid F-displacement by hydroxide/water).

-

Validation: Monitor by LC-MS. Look for the mass shift corresponding to

. The peak for the starting material (containing I) should disappear. -

Workup: Dilute with EtOAc, wash with brine, dry over

.

-

Protocol B: Regioselective at C5

Displacing the Fluorine with a secondary amine.

-

Reagents:

-

Intermediate A (from Step 1) (1.0 eq)

-

Nucleophile: Morpholine or N-methylpiperazine (1.2 eq)

-

Base: DIPEA (2.0 eq)

-

Solvent: DMF or DMSO (anhydrous)

-

-

Procedure:

-

Dissolve Intermediate A in DMF at 0°C (Ice bath).

-

Add DIPEA followed by the amine dropwise.

-

Stir at 0°C for 1 hour, then warm to Room Temperature.

-

Critical Control Point: Do not heat. Heating >50°C may cause the amine to attack the C1-Chlorine position (ortho-substitution), leading to a mixture of regioisomers.

-

Validation:

NMR is the gold standard here. The disappearance of the aromatic fluorine signal (

-

Part 4: Pharmaceutical Applications & Case Studies

Third-Generation EGFR Inhibitors

This scaffold is structurally homologous to the core requirements of covalent EGFR inhibitors (e.g., Osimertinib analogs).

-

Role: The C4-position (originally Iodine) anchors the indole or pyrimidine headgroup responsible for ATP-binding.

-

Role: The C5-position (originally Fluorine) is used to attach the solubilizing amine tail that extends into the solvent front.

-

Role: The C1/C2 core forms the benzimidazole hinge-binder.

PROTAC Linker Hubs

In Proteolysis Targeting Chimeras (PROTACs), linker attachment geometry is critical.

-

Application: This molecule serves as a "3-way splitter."

-

Arm 1 (C4): Ligand for the E3 Ligase (e.g., Thalidomide derivative via Sonogashira).

-

Arm 2 (C5): Linker chain (PEG/Alkyl) via ether formation.

-

Arm 3 (C1): Warhead for the Protein of Interest (POI).

-

Data Summary: Reactivity Comparison

| Reaction Type | C4-Iodo | C5-Fluoro | C1-Chloro |

| Pd(0) Oxidative Addition | Fastest ( | Inert | Slow |

| Inert | Fastest ( | Slow | |

| Inert | Complete | Moderate (Competing) |

Part 5: References

-

PubChem. (2025).[3] Compound Summary: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CID 136275896). National Library of Medicine. Retrieved from [Link][1]

Sources

Strategic Safety & Handling Architecture: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Document Control:

-

Target Compound: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene[1]

-

CAS Number: 2244086-60-8[1]

-

Primary Application: Advanced intermediate for MEK inhibitor synthesis (e.g., Cobimetinib pharmacophore construction).

-

Version: 2.0 (Technical Whitepaper Edition)

Executive Technical Summary

This guide transcends the standard Safety Data Sheet (SDS) by integrating chemical reactivity principles with occupational hygiene. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is not merely a toxic reagent; it is a poly-functionalized electrophile . Its utility in medicinal chemistry—specifically the palladium-catalyzed cross-coupling at the iodine site and nucleophilic aromatic substitution (

The Core Hazard Mechanism:

The nitro group (

Physicochemical Identity & Data Profile[2][3][4][5]

| Property | Specification / Data |

| IUPAC Name | 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene |

| CAS Number | 2244086-60-8 |

| Molecular Formula | |

| Molecular Weight | 301.44 g/mol |

| Physical State | Solid (Crystalline powder) |

| Color | Pale yellow to orange (characteristic of nitroaromatics) |

| Solubility | Insoluble in water; Soluble in DCM, DMSO, Ethyl Acetate.[1][2][3][4] |

| Melting Point | Experimental verification required (Analogues typically 40–80 °C). |

| Reactivity Class | Aryl Halide / Nitroaromatic / Electrophile |

Hazard Dynamics & Toxicology (The "Why" Behind the Warning)

Standard SDSs list hazards; this section explains the causality to ensure rigorous adherence to safety protocols.

The "Reactive Trinity" Risk

The molecule possesses three distinct reactive vectors that pose biological risks:

-

Methemoglobinemia (Nitro Group): Like most nitrobenzenes, absorption (dermal/inhalation) can induce the oxidation of hemoglobin (

) to methemoglobin ( -

Alkylating/Acylating Potential (

): The fluorine atom, ortho to the nitro group, is highly labile. It can react with cysteine residues in skin proteins, leading to Type IV Hypersensitivity (Allergic Contact Dermatitis) . -

Radical Generation (Iodine): Exposure to UV/visible light cleaves the C-I bond, releasing iodine radicals (

) and aryl radicals, which are cytotoxic and corrosive.

GHS Classification (Conservative Read-Across)

Based on structural analogues (e.g., 1-chloro-4-nitrobenzene, 1-fluoro-4-nitrobenzene).

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 3 (Toxic).[3]

-

Skin Corrosion/Irritation: Category 2.[5]

-

Serious Eye Damage: Category 2A.

-

Sensitization (Skin): Category 1B (High potency due to activated Fluorine).

-

STOT-RE: Category 2 (Blood/Spleen).

Operational Protocols: A Self-Validating System

Safety is not achieved by PPE alone but by controlling the environment.

The "Amber & Argon" Storage Protocol

Causality: The C-I bond energy is relatively low (~65 kcal/mol). Photolytic cleavage degrades the reagent and creates toxic byproducts.

-

Requirement: Store in amber glass or aluminum-wrapped containers.

-

Atmosphere: Headspace must be purged with Argon or Nitrogen. Oxygen promotes the formation of phenolic impurities via radical oxidation.

-

Validation: Visual inspection. If the yellow powder turns dark brown/purple, free iodine has been liberated. Quarantine immediately.

Handling Workflow (The Barrier Method)

PPE Specification:

-

Gloves: Double-gloving is mandatory.

-

Inner: Nitrile (4 mil).

-

Outer: Silver Shield (Laminate) or thick Nitrile (8 mil). Rationale: Nitroaromatics permeate standard latex/thin nitrile rapidly.

-

-

Respiratory: P3/N100 HEPA filter or Powered Air Purifying Respirator (PAPR) if handling >10g outside a fume hood.

Visualizing the Safety Decision Matrix

Figure 1: Decision matrix for selecting containment levels based on scale and physicochemical properties.

Synthesis & Reactivity Context[1][5]

Understanding how this molecule reacts prevents "runaway" scenarios.

Incompatibility List

-

Strong Bases (NaOH, KOH, NaH): Will trigger rapid

displacement of the Fluorine or Chlorine, potentially generating heat and unexpected nitrophenols. -

Reducing Agents (

, -

Palladium/Copper Catalysts: Will initiate coupling at the Iodine site (intended reaction, but dangerous if uncontrolled).

Degradation Pathway Diagram

Figure 2: Photolytic degradation pathway leading to corrosive iodine release.

Emergency Response Protocols

Spill Management (The "Quench" Method)

Do not simply sweep up. The dust is toxic.[6]

-

Evacuate the immediate area.

-

Don PPE: Tyvek suit, double gloves, respiratory protection.

-

Wet Method: Cover the spill with a pad dampened with PEG-400 (Polyethylene Glycol) or a dilute surfactant. This suppresses dust and solubilizes the organic compound.

-

Neutralization (Optional but recommended): If iodine is visible (purple vapor/stain), treat the area with 10% Sodium Thiosulfate solution to reduce iodine to harmless iodide.

First Aid[10]

-

Eye Contact: Flush immediately for 15 minutes.[7] Note: Nitroaromatics are lipophilic; water alone may be slow to remove residues. Use an isotonic saline wash if available.

-

Skin Contact: Do not use ethanol/solvents (this increases absorption). Wash with soap and copious water.[8] Monitor for cyanosis (methemoglobinemia) for 24 hours.

References

-

Benchchem. (n.d.). 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene Product Description & Structure. Retrieved from

-

National Institutes of Health (NIH). (2009). 4-Chloro-1-iodo-2-nitrobenzene: Crystal structure and synthesis context. PubMed Central. Retrieved from

-

European Chemicals Agency (ECHA). (n.d.). Nitrobenzene Registration Dossier: Handling and Storage Guidelines. Retrieved from

-

MedChemExpress. (n.d.). MEK Inhibitors and Related Intermediates (Cobimetinib). Retrieved from

-

Thermo Fisher Scientific. (2025).[5][6] Safety Data Sheet: 1-Fluoro-4-nitrobenzene (Analogue Read-Across). Retrieved from

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Chloro-1-iodo-2-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cpachem.com [cpachem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. vastanichem.com [vastanichem.com]

- 8. pallavchemicals.com [pallavchemicals.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a complex, polysubstituted aromatic compound with potential applications as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility is intrinsically linked to its physical properties, namely its melting and boiling points, which govern reaction conditions, purification strategies, and formulation development. As this is a specialized chemical entity, readily available experimental data is scarce.[3][4] This guide, therefore, provides a comprehensive framework for understanding, predicting, and experimentally determining these critical parameters. We will delve into the theoretical underpinnings of how the unique combination of chloro, fluoro, iodo, and nitro substituents dictates the compound's intermolecular forces. Furthermore, we will present robust, step-by-step protocols for the experimental determination of melting and boiling points, ensuring scientific rigor and data integrity. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to confidently handle and characterize this and other novel chemical entities.

Introduction to 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

The structure of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene, with its distinct arrangement of electron-withdrawing groups and halogens, suggests a molecule with significant chemical reactivity and potential for tailored synthetic transformations. The presence of an iodine atom makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, while the nitro group can be a precursor to an amino group, opening pathways to a wide array of derivatives.[2] Understanding the melting and boiling points is the first step in harnessing this potential, as these properties are fundamental to designing synthetic routes, developing purification protocols like recrystallization and distillation, and ensuring the thermal stability of the compound.[5]

Theoretical Framework: The Influence of Molecular Structure on Physical Properties

The melting and boiling points of a molecular substance are direct consequences of the strength of its intermolecular forces (IMFs).[6] For 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene, a confluence of factors, including molecular weight, polarity, and shape, must be considered.

-

Molecular Weight and van der Waals Forces: With a molecular weight of 301.44 g/mol , this compound is substantially heavier than benzene.[2] The large electron clouds of the iodine and chlorine atoms, in particular, contribute to significant London dispersion forces, which are temporary attractive forces arising from transient fluctuations in electron distribution. Generally, for molecules of similar structure, an increase in molecular weight and surface area leads to stronger dispersion forces and, consequently, higher boiling and melting points.[6][7]

-

Polarity and Dipole-Dipole Interactions: The nitro (-NO2) group is a powerful electron-withdrawing group, creating a strong dipole moment in the molecule.[8] The halogens (F, Cl, I) are also electronegative, further contributing to the molecule's overall polarity.[9] This net dipole moment results in permanent dipole-dipole interactions, where the positive end of one molecule aligns with the negative end of another. These forces are stronger than London dispersion forces and will significantly elevate the melting and boiling points compared to nonpolar analogues.[10]

-

Molecular Symmetry and Crystal Packing (Melting Point): The melting point is not only dependent on the strength of intermolecular forces but also on how efficiently the molecules can pack into a crystal lattice.[10] Highly symmetrical molecules tend to have higher melting points because they can form a more stable and tightly packed crystal structure, which requires more energy to disrupt.[11] While 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is not perfectly symmetrical, the arrangement of its substituents will dictate its ability to pack, influencing its melting point. The comparison between cis- and trans-alkenes, where the more symmetrical trans isomers often have higher melting points, provides a good illustration of this principle.[10]

Predictive Approaches to Physical Property Determination

In the absence of experimental data, computational models can provide valuable estimations of melting and boiling points. These tools are often based on Quantitative Structure-Property Relationship (QSPR) models, which correlate a molecule's structural features with its physical properties.

| Property | Predicted Value (°C) | Prediction Tool/Method |

| Melting Point | 85.3 °C | Quest Predict™ Melting Point Predictor[12] |

| Boiling Point | 310.5 °C | Quest Predict™ Melting Point Predictor[12] |

It is crucial to recognize that these are in-silico predictions and should be treated as estimations. Experimental verification is essential for establishing definitive values.

Experimental Determination of Melting Point

The melting point of a solid is the temperature range over which it transitions from a solid to a liquid. For a pure crystalline solid, this range is typically narrow (0.5-1.0°C). Impurities tend to lower and broaden the melting range.[13] The capillary method is a standard and reliable technique for this determination.[14]

Protocol for Capillary Melting Point Determination

Objective: To accurately determine the melting range of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene.

Materials:

-

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (dry, powdered sample)

-

Melting point capillary tubes (sealed at one end)

-

Digital melting point apparatus (e.g., Mel-Temp or DigiMelt)[13]

-

Mortar and pestle (if sample is not a fine powder)

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample is completely dry. If necessary, gently grind the crystalline sample into a fine powder using a mortar and pestle.[15]

-

Loading the Capillary Tube: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[16] Repeat this process until the packed sample is 2-3 mm high.[15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[15]

-

Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run (10-20°C per minute) to get a rough estimate.[13] Allow the apparatus to cool significantly before the precise determination.

-

Precise Determination: Set the apparatus to heat at a slow rate, approximately 1-2°C per minute, starting from a temperature about 20°C below the estimated melting point.[15]

-

Observation and Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

Repeat for Accuracy: For a reliable result, perform at least two careful determinations. The values should be consistent. Always use a fresh sample and a new capillary tube for each measurement.[14]

Workflow for Melting Point Determination

Caption: Experimental workflow for determining the melting point using the capillary method.

Experimental Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, leading to the formation of vapor bubbles within the bulk of the liquid.[17] For small sample quantities, a micro boiling point determination is the most appropriate method.[18][19]

Protocol for Micro Boiling Point Determination

Objective: To determine the boiling point of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene using a minimal amount of sample.

Materials:

-

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

-

Small test tube (e.g., 6 x 50 mm)

-

Melting point capillary tube (sealed at one end)

-

Thermometer

-

Thiele tube or a beaker with high-boiling mineral oil[18]

-

Rubber band or a small piece of rubber tubing

-

Heating source (e.g., Bunsen burner with a micro-burner attachment or a hot plate)

-

Clamps and stand

Procedure:

-

Apparatus Assembly: Attach the small test tube to the thermometer using a rubber band such that the bottom of the test tube is level with the thermometer bulb.[18]

-

Sample Addition: Add a few drops of the liquid sample into the small test tube.

-

Capillary Insertion: Take a melting point capillary tube and place it inside the test tube with its open end down.[17] This inverted capillary will serve as an indicator.

-

Heating: Clamp the entire assembly (thermometer with the attached test tube) and immerse it in the oil bath of a Thiele tube or beaker. The heat should be applied to the side arm of the Thiele tube or the bottom of the beaker to allow for gentle and even heating via convection.

-

Observation: As the oil heats up, a stream of bubbles will emerge from the open end of the inverted capillary tube. Initially, this is the trapped air expanding and escaping. Continue to heat gently until a rapid and continuous stream of bubbles is observed.[18] This indicates that the liquid has reached its boiling point and the capillary is filled with the sample's vapor.

-

Cooling and Measurement: Turn off the heat and allow the apparatus to cool slowly. The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid just begins to be drawn back into the capillary tube, read the temperature on the thermometer.[17] This temperature is the boiling point of the liquid, as it is the point where the external pressure just overcomes the vapor pressure of the sample.

-

Caution: Nitroaromatic compounds can be thermally unstable. It is advisable to conduct this procedure in a fume hood and to avoid overheating the sample.

Workflow for Micro Boiling Point Determination

Caption: Experimental workflow for micro boiling point determination.

Conclusion

While direct experimental values for the melting and boiling points of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene are not readily published, a thorough understanding of its molecular structure allows for a strong theoretical estimation of these properties. The high molecular weight and significant polarity conferred by the nitro and halogen substituents suggest that this compound will be a solid at room temperature with relatively high melting and boiling points. The provided predictive data serves as a useful starting point, but the detailed experimental protocols outlined in this guide offer a robust and reliable pathway for empirical determination. By applying these methods, researchers can obtain the accurate physicochemical data necessary to unlock the full synthetic potential of this versatile chemical intermediate.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved February 15, 2026, from [Link]

-

Chymist. (n.d.). Micro Boiling Point Determination. Retrieved February 15, 2026, from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved February 15, 2026, from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved February 15, 2026, from [Link]

-

University of Toronto. (n.d.). Micro-boiling point measurement. Retrieved February 15, 2026, from [Link]

-

Northern Arizona University. (n.d.). Experiment 1 - Melting Points. Retrieved February 15, 2026, from [Link]

-

University of Toronto Scarborough. (n.d.). Micro-boiling point measurement. Retrieved February 15, 2026, from [Link]

-

Medium. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 17.2: The Structure and Properties of Benzene and its Derivatives. Retrieved February 15, 2026, from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Micro-Method for Boiling Point Determination. Retrieved February 15, 2026, from [Link]

-

Laboratory Equipment. (2023, May 8). Measuring the Melting Point. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved February 15, 2026, from [Link]

-

SlideShare. (2021, September 19). experiment (1) determination of melting points. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrobenzene. Retrieved February 15, 2026, from [Link]

-

Chemistry Steps. (n.d.). Boiling Point and Melting Point in Organic Chemistry. Retrieved February 15, 2026, from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Nitrobenzene. Retrieved February 15, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, December 12). Melting and boiling points of benzene and fluorobenzene. Retrieved February 15, 2026, from [Link]

-

Sakshi Education. (2011, August 4). ORGANIC CHEMISTRY. Retrieved February 15, 2026, from [Link]

-

YouTube. (2022, October 31). Chemistry 20 - Predicting boiling points and solubility using intermolecular forces. Retrieved February 15, 2026, from [Link]

-

PMC. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (2012, February 24). Properties, aromaticity, and substituents effects in poly nitro- and amino-substituted benzenes. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Substituent Effects on Enthalpies of Formation: Benzene Derivatives. Retrieved February 15, 2026, from [Link]

-

Vedantu. (n.d.). Effect of Substituent on Reactivity of Benzene for JEE. Retrieved February 15, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene | 2244086-60-8 | Benchchem [benchchem.com]

- 3. 1-Chloro-5-fluoro-4-iodo-2-nitro-benzene [chemicalbook.com]

- 4. 1-Chloro-5-fluoro-4-iodo-2-nitro-benzene [chemicalbook.com]

- 5. longdom.org [longdom.org]

- 6. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 8. cms-ed.sakshi.com [cms-ed.sakshi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Boiling Point and Melting Point in Organic Chemistry - Chemistry Steps [chemistrysteps.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Melting Point Predictor | AAT Bioquest [aatbio.com]

- 13. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 14. westlab.com [westlab.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. uomus.edu.iq [uomus.edu.iq]

- 18. chymist.com [chymist.com]

- 19. scribd.com [scribd.com]

Methodological & Application

Application Note: Strategic Functionalization of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Abstract & Core Utility

This guide details the synthetic protocols for 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CAS 2244086-60-8) , a high-value "tri-orthogonal" scaffold. Unlike standard di-halogenated aromatics, this intermediate possesses three distinct halogen handles (F, Cl, I) activated by a nitro group, allowing for highly chemoselective sequential functionalization.

Key Reactivity Profile:

-

C5-Fluoro: Highly activated for SNAr (Para-nitro effect).

-

C4-Iodo: Prime site for Palladium-catalyzed cross-coupling (Suzuki/Sonogashira).[1]

-

C1-Chloro: Latent electrophile; accessible for cyclization after nitro reduction (Ortho-nitro effect).

-

C2-Nitro: Precursor to aniline, enabling benzimidazole/quinoxaline formation.

This molecule is a critical building block for kinase inhibitors (e.g., c-Met, ALK targets) and complex heterocyclic libraries.

Reactivity Hierarchy & Logic

The synthesis strategy relies on the precise exploitation of electronic activation and leaving group ability.

Chemoselectivity Analysis

-

SNAr Selectivity (F vs. Cl): The nitro group at C2 activates both C1 (ortho) and C5 (para). However, nucleophilic attack occurs preferentially at C5-Fluoro .

-

Reasoning: The transition state for SNAr (Meisenheimer complex) is stabilized by the strong electron-withdrawing nature of the para-nitro group. Furthermore, the high electronegativity of fluorine lowers the energy of the transition state more effectively than chlorine in SNAr, making F the superior leaving group in activated systems.

-

-

Metal-Catalyzed Selectivity (I vs. Cl/F): The C4-Iodo bond has the weakest bond dissociation energy, making it the fastest to undergo oxidative addition with Pd(0) species, preserving the Cl and F substituents.

Visualizing the Pathway

The following diagram illustrates the logical flow of operations to maximize yield and diversity.

Figure 1: Sequential functionalization strategy exploiting the orthogonal reactivity of the halogen substituents.

Detailed Experimental Protocols

Protocol A: Regioselective SNAr Displacement (C5-F)

Objective: To introduce an amine or ether motif at the C5 position without disturbing the C1-Cl or C4-I handles.

Reagents:

-

Substrate: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 eq)

-

Nucleophile: Primary/Secondary Amine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.0 eq) or K2CO3 -

Solvent: Anhydrous THF (0.2 M) or DMF (for lower reactivity amines)

Procedure:

-

Preparation: Charge a flame-dried reaction flask with the substrate and anhydrous THF under N2 atmosphere.

-

Addition: Cool the solution to 0°C. Add DIPEA followed by the dropwise addition of the amine.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Monitoring: Monitor via TLC (Hexane/EtOAc) or LC-MS. The product will be more polar than the starting material.

-

Checkpoint: If reaction is sluggish, heat to 40°C. Avoid temperatures >80°C to prevent competitive displacement of the C1-Chloro group.

-

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3, water, and brine. Dry over Na2SO4 and concentrate.

-

Purification: Flash column chromatography (SiO2).

Data Validation:

-

1H NMR: Look for the disappearance of the C5-F coupling patterns and the appearance of amine protons.

-

19F NMR: Disappearance of the starting material signal (approx. -110 to -120 ppm).

Protocol B: Chemoselective Suzuki-Miyaura Coupling (C4-I)

Objective: To extend the carbon skeleton at C4 using the high reactivity of the C-I bond.

Reagents:

-

Product from Protocol A (1.0 eq)

-

Boronic Acid/Ester (1.2 eq)

-

Catalyst: Pd(dppf)Cl2·DCM (5 mol%) or Pd(PPh3)4

-

Base: Na2CO3 (2.0 M aqueous solution, 3.0 eq)

-

Solvent: 1,4-Dioxane (0.1 M)

Procedure:

-

Degassing: Combine substrate, boronic acid, and solvent in a pressure vial. Sparge with Argon for 10 minutes.

-

Catalysis: Add the Pd catalyst and aqueous base. Seal the vial.

-

Reaction: Heat to 60–80°C for 2–6 hours.

-

Critical Note: Do not exceed 90°C to ensure the C1-Cl bond remains intact (Pd can insert into Ar-Cl at high temps/active ligands).

-

-

Workup: Filter through a pad of Celite. Dilute with EtOAc/Water. Extract and concentrate.[2]

Protocol C: Nitro Reduction & Benzimidazole Cyclization

Objective: Reduce the C2-NO2 to C2-NH2 and cyclize with the C1-Cl (or C1-amine if displaced previously) to form a fused heterocycle.

Reagents:

-

Iron powder (5.0 eq), NH4Cl (5.0 eq)

-

Solvent: EtOH/Water (4:1)

Procedure:

-

Reduction: Suspend the nitro-intermediate in EtOH/Water. Add Fe and NH4Cl. Heat to reflux (70°C) for 2 hours.

-

Filtration: Filter hot through Celite to remove iron sludge. Concentrate.

-

Cyclization (Optional): The resulting aniline (with C1-Cl ortho) can be cyclized into a benzimidazole using an aldehyde and an oxidant (e.g., Na2S2O5) or carboxylic acid in PPA.

Quantitative Data Summary

| Parameter | C5-F (SNAr) | C4-I (Coupling) | C1-Cl (Latent) |

| Activation Source | Para-Nitro | Intrinsic Bond Energy | Ortho-Nitro |

| Relative Rate | Fast (RT) | Very Fast (Pd-cat) | Slow (Requires Heat) |

| Preferred Nucleophile | Amines, Alkoxides | Boronic Acids, Alkynes | Thiphenols, Azides |

| Temp. Tolerance | < 60°C | < 90°C | > 100°C (for substitution) |

References

-

National Institutes of Health (NIH) - PMC. (2024). Mechanism-Based Regiocontrol in SNAr: A Case Study of Ortho-Selective Etherification. J Am Chem Soc.[3] Retrieved from [Link]

-

MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description. Retrieved from [Link]

Sources

Application Notes and Protocols for the Regioselective Nucleophilic Aromatic Substitution (SNAr) of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Introduction: Navigating Regioselectivity in Polysubstituted Aromatics

The targeted functionalization of polysubstituted aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and functional materials. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene stands as a versatile scaffold, presenting multiple reactive sites for synthetic elaboration. The strategic application of nucleophilic aromatic substitution (SNAr) on this substrate allows for the precise and regioselective introduction of a wide array of nucleophiles. This guide provides a detailed exploration of the principles governing this selectivity and offers robust protocols for achieving desired substitution patterns. The presence of a strongly electron-withdrawing nitro group profoundly influences the reactivity of the halogen substituents, creating a hierarchy of activation that can be exploited for controlled synthesis.[1][2]

Mechanistic Rationale: The Principles of SNAr Regioselectivity

The regiochemical outcome of SNAr reactions on 1-chloro-5-fluoro-4-iodo-2-nitrobenzene is dictated by the interplay of two primary factors: the activating effect of the nitro group and the intrinsic leaving group ability of the halogens.

The Addition-Elimination Pathway and the Meisenheimer Complex

The SNAr reaction proceeds through a two-step addition-elimination mechanism.[3][4] The initial, and typically rate-determining, step involves the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[5][6] The aromaticity of the ring is temporarily broken in this step. The subsequent step is the rapid elimination of the leaving group, which restores the aromaticity of the ring and yields the final substitution product.[3][7]

Pillar 1: The Directing Influence of the Nitro Group

The nitro group (-NO2) is a potent electron-withdrawing group, a property that is fundamental to its role in activating the aromatic ring for nucleophilic attack.[8][9] It deactivates the ring towards electrophilic substitution but powerfully activates it for nucleophilic substitution. This activation is most pronounced at the ortho and para positions relative to the nitro group.[6][7][10] The reason for this is the ability of the nitro group's oxygen atoms to delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate.[6][7]

In the case of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene:

-

C1-Cl: The chloro group is ortho to the nitro group, making this position highly activated.

-

C4-I: The iodo group is para to the nitro group, which is also a highly activated position.

-

C5-F: The fluoro group is meta to the nitro group. A meta positioning does not allow for direct resonance stabilization of the Meisenheimer complex by the nitro group.[7] Consequently, this position is significantly less reactive towards nucleophilic attack.

Diagram 1: Activation of Ortho and Para Positions

Caption: Logical flow for predicting the major substitution product.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective substitution of the chloro group in 1-chloro-5-fluoro-4-iodo-2-nitrobenzene using various classes of nucleophiles.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Halogenated nitroaromatics are potentially toxic and should be handled with care.

-

Bases such as potassium carbonate and triethylamine are corrosive and/or irritants.

-

Solvents like DMF and DMSO are skin-permeable; avoid direct contact.

Protocol 1: Substitution with a Primary or Secondary Amine

This protocol describes a general procedure for the synthesis of N-substituted 5-fluoro-4-iodo-2-nitroanilines.

Materials:

-

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

-

Primary or secondary amine (e.g., morpholine, piperidine, benzylamine) (1.1 - 1.5 eq)

-

Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add 1-chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 eq).

-

Dissolve the starting material in DMF or DMSO (approximately 5-10 mL per mmol of substrate).

-

Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

-

Add the base (K₂CO₃ or Et₃N, 2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). [5]6. Upon completion, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Substitution with a Thiol

This protocol outlines the synthesis of aryl thioethers from 1-chloro-5-fluoro-4-iodo-2-nitrobenzene.

Materials:

-

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

-

Thiol (e.g., thiophenol, benzyl mercaptan) (1.1 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend potassium carbonate (1.5 eq) in anhydrous DMF.

-

Slowly add the thiol (1.1 eq) to the suspension and stir for 20-30 minutes at room temperature to form the thiolate.

-

Add a solution of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 eq) in a minimal amount of anhydrous DMF to the thiolate solution.

-

Stir the reaction at room temperature until completion (monitored by TLC). Gentle heating (40-60 °C) may be required for less reactive thiols.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.

-

Remove the solvent in vacuo and purify the residue by flash chromatography.

Application Example: Synthesis of a Benzimidazole Precursor

A common application of this chemistry is the synthesis of precursors for biologically active heterocyclic compounds like benzimidazoles. [11][12][13]By reacting the substrate with an appropriately substituted o-phenylenediamine, a key intermediate for cyclization can be formed.

Reaction Scheme: The reaction of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene with o-phenylenediamine would regioselectively substitute the chlorine atom to yield N-(5-fluoro-4-iodo-2-nitrophenyl)benzene-1,2-diamine. This product can then undergo reductive cyclization to form a substituted benzimidazole.

Data Summary Table

The following table summarizes the expected regioselective outcomes and general reaction conditions.

| Position | Halogen | Activation | Leaving Group Rank (SNAr) | Expected Reactivity | Typical Conditions |

| C1 | Chloro | ortho (Activated) | 2 | Primary site of substitution | Amine/Thiol, Base (K₂CO₃), DMF, 25-80°C |

| C4 | Iodo | para (Activated) | 4 | Minor substitution product | Harsher conditions may be needed |

| C5 | Fluoro | meta (Not Activated) | 1 | Unreactive under SNAr conditions | No reaction expected |

Conclusion

The regioselective nucleophilic aromatic substitution of 1-chloro-5-fluoro-4-iodo-2-nitrobenzene is a predictable and controllable process, primarily governed by the powerful activating and directing effect of the ortho nitro group. By understanding the fundamental principles of the SNAr mechanism, researchers can confidently employ this substrate as a versatile building block for the synthesis of complex, functionalized aromatic compounds. The provided protocols offer a reliable starting point for the selective substitution at the C1 position, enabling access to a wide range of valuable chemical entities.

References

-

SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). RCS Research Chemistry Services. Retrieved from [Link] [14]22. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. (n.d.). Wordpress. Retrieved from a source discussing the topic.

-

5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks. Retrieved from [Link] [4]24. SnAr substitution of chlorine on the six-membered ring by various amines. (n.d.). ResearchGate. Retrieved from a source discussing the topic.

- General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). (n.d.). ResearchGate.

-

How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). MDPI. Retrieved from [Link] [15]27. 3.7: Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts. Retrieved from [Link] [6]28. Vicarious Nucleophilic Substitution (VNS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene | 2244086-60-8 | Benchchem [benchchem.com]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 5. benchchem.com [benchchem.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ncrdsip.com [ncrdsip.com]

- 8. The nitro group directs electrophilic aromatic substitution to th... | Study Prep in Pearson+ [pearson.com]

- 9. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]

- 10. quora.com [quora.com]

- 11. Bot Verification [rasayanjournal.co.in]

- 12. Benzimidazole synthesis [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 15. mdpi.com [mdpi.com]

Chemoselective Functionalization of the 4-Iodo Position in 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene

Executive Summary & Strategic Analysis

1-Chloro-5-fluoro-4-iodo-2-nitrobenzene is a high-value polyhalogenated scaffold utilized in the synthesis of complex pharmacophores, particularly quinolones, indoles, and bicyclic heterocycles. Its utility lies in the presence of three distinct halogen handles (Cl, F, I) governed by a nitro-activated core.[1]

However, this density of functional groups presents a chemoselectivity paradox . The researcher must engage the 4-iodo position via transition-metal catalysis without triggering premature Nucleophilic Aromatic Substitution (

The Reactivity Hierarchy

To successfully functionalize the 4-iodo position, one must exploit the specific kinetic differences between Palladium-catalyzed oxidative addition and

| Position | Substituent | Electronic Environment | Primary Reactivity Mode | Relative Reactivity (Kinetic) |

| C-4 | Iodine | Meta-to-Nitro | Pd-Oxidative Addition | High (Weakest Bond) |

| C-5 | Fluorine | Para-to-Nitro | High (Strongly Activated) | |

| C-1 | Chlorine | Ortho-to-Nitro | Moderate (Activated) |

The Critical Challenge: Standard cross-coupling conditions often employ bases (e.g., hydroxides, alkoxides) and heat. These conditions are identical to those required for

Reactivity Visualization

The following diagram maps the competing reactivity pathways. Use this to plan sequential functionalization strategies.

Figure 1: Chemoselectivity map highlighting the orthogonality between C-I oxidative addition and C-F nucleophilic substitution.[1]

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Arylation of the C-4 position without hydrolyzing the C-5 Fluorine.

Mechanistic Rationale

The C-I bond undergoes oxidative addition with Pd(0) faster than C-Br or C-Cl.[2] However, the choice of base is critical. Strong bases like

Materials

-

Substrate: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(3-5 mol%)-

Why: Bidentate ligands like dppf resist de-ligation, preventing the formation of naked Pd species that might trigger non-selective pathways.

-

-

Base: Potassium Phosphate Tribasic (

), anhydrous (2.0 equiv).-

Alternative: Cesium Carbonate (

) in dry solvents.

-

-

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the substrate (1.0 eq), arylboronic acid (1.1 eq),

(2.0 eq), and -

Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).

-

Critical Check: Do not use water as a co-solvent. While water accelerates Suzuki couplings, it promotes hydrolysis of the activated C-F bond in this specific nitro-scaffold.

-

-

Degassing: Sparge the mixture with Nitrogen for 5 minutes. Oxygen inhibits Pd(0) regeneration.

-

Reaction: Seal the vessel and heat to 60°C - 80°C for 4–12 hours.

-

Monitoring: Monitor by HPLC/UPLC. Look for the disappearance of the starting material (SM). If the C-5 phenol byproduct appears (hydrolysis of F), lower temperature to 50°C.

-

-

Work-up: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.

-

Purification: Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol 2: Sonogashira Coupling (Alkynylation)

Objective: Introduction of an alkyne handle at C-4.

Mechanistic Rationale

Sonogashira coupling is ideal for this substrate because it can often be run at lower temperatures (Room Temp to 40°C), which kinetically disfavors the unwanted

Materials

-

Substrate: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 equiv)

-

Alkyne: Terminal alkyne (1.2 equiv)

-

Catalyst:

(2-5 mol%) -

Co-Catalyst:

(1-2 mol%) -

Base: Triethylamine (

) or Diisopropylamine (DIPA) (2-3 equiv). -

Solvent: THF or DMF (Anhydrous).

Step-by-Step Methodology

-

Charge: Combine substrate,

, and -

Solvent/Base: Add degassed THF and the amine base.

-

Addition: Add the terminal alkyne dropwise.

-

Exotherm Alert: The reaction may be slightly exothermic.

-

-

Reaction: Stir at Room Temperature for 2–6 hours.

-

Note: If conversion is sluggish, heat gently to 40°C. Avoid temperatures >60°C to prevent amine attack on the C-5 Fluorine (which would form the aniline derivative).

-

-

Quench: Dilute with ammonium chloride (

) saturated solution to chelate copper residues (blue aqueous layer). -

Extraction: Extract with Ethyl Acetate, dry over

, and concentrate.

Protocol 3: The "Forbidden" Buchwald-Hartwig (Amination)

Warning: Attempting to couple an amine at the C-4 (Iodo) position using Palladium is highly prone to failure due to chemoselectivity issues.

The Problem: Amines are excellent nucleophiles. In the presence of the para-nitro activated Fluorine (C-5), the amine will preferentially attack C-5 via metal-free

The Workaround: If you require an amine at C-4, you must reverse the sequence :

-

Displace C-5 (F) first with a desired nucleophile (or a protecting group like benzylamine that can be removed later).

-

Perform Buchwald-Hartwig at C-4 (I) on the now-stabilized ring.

Alternatively, if C-5 Fluorine must be preserved:

Use a bulky, electron-rich ligand (e.g., BrettPhos or RuPhos ) and a precatalyst (e.g., Pd-G3-BrettPhos ) at low temperatures (0°C to RT) with a strong, non-nucleophilic base (LiHMDS). This accelerates the oxidative addition/reductive elimination cycle to outcompete the background

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the correct protocol based on target functionalization, highlighting critical control points.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Product contains -OH at Pos 5 | Hydrolysis of Fluorine via | System was not anhydrous. Switch base from Carbonate/Hydroxide to Phosphate ( |

| Product contains Amine at Pos 5 | Amine acted as nucleophile (Sonogashira/Buchwald). | Lower reaction temperature. Use sterically hindered bases (e.g., DIPEA instead of |

| Low Conversion of C-I | Catalyst deactivation or poor oxidative addition. | Degas solvents thoroughly. Switch to electron-rich ligands (SPhos, XPhos) to accelerate Pd-insertion. |

| Loss of C-Cl (Pos 1) | Over-reaction. | Stop reaction earlier. C-Cl is less reactive than C-I but will react under forcing conditions. |

References

-

Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis (Scientific Background). Retrieved from [Link]

-

Yuen, O. Y., et al. (2024).[3] Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes.[3] PolyU Scholars Hub. Retrieved from [Link]

-

Sandtorv, A. (2015). Selectivity in Nucleophilic Aromatic Substitution vs Palladium Coupling.[4] ResearchGate Discussions.[5] Retrieved from [Link][5]

Sources

- 1. 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene | 2244086-60-8 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. research.polyu.edu.hk [research.polyu.edu.hk]

- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Using 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene in kinase inhibitor synthesis

Application Note: Strategic Utilization of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene in Kinase Inhibitor Synthesis

Executive Summary

This application note details the synthetic utility of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (CAS: 2244086-60-8), a highly specialized "linchpin" intermediate. This scaffold is critical in the discovery of Type I and Type II kinase inhibitors, particularly those targeting ALK (Anaplastic Lymphoma Kinase) , c-Met , and ROS1 .

Its value lies in its tetra-orthogonal reactivity : four distinct functional groups (Cl, F, I,

Strategic Analysis: The Chemo-Selective Hierarchy

Success with this reagent depends on understanding the reactivity hierarchy. The molecule is designed to be functionalized in a specific order to avoid side reactions.

| Priority | Functional Group | Position | Reactivity Mode | Trigger Condition |

| 1 | Fluorine (-F) | C-5 | Nucleophilic attack (Amines/Alkoxides) at 0°C–RT. Activated by para-Nitro. | |

| 2 | Iodine (-I) | C-4 | Pd-Coupling | Suzuki/Sonogashira coupling.[1] Reacts faster than Cl/F in oxidative addition. |

| 3 | Nitro ( | C-2 | Reduction | Fe/NH4Cl, Zn/AcOH, or Hydrogenation. Precursor to aniline. |

| 4 | Chlorine (-Cl) | C-1 | Cyclization/ | Latent electrophile. Activated for ring closure after nitro reduction. |

Mechanistic Insight: Why Fluorine First?

Although Chlorine is generally a better leaving group in

Visual Workflow: The "Linchpin" Cascade

The following diagram illustrates the divergent synthetic pathways accessible from this single scaffold.

Caption: Figure 1. Sequential functionalization strategy. Note the specific order (F

Detailed Experimental Protocols

Phase A: Regioselective (Fluorine Displacement)

Objective: Introduce the "Tail" or Solubilizing Group (e.g., a piperidine or chiral amine) at C-5 without displacing the C-1 Chlorine.

Materials:

-

Substrate: 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene (1.0 eq)

-

Nucleophile: 4-Boc-aminopiperidine (1.1 eq)

-

Base:

-Diisopropylethylamine (DIPEA) (2.5 eq) -

Solvent: Anhydrous THF (or DMF for lower reactivity amines)

Protocol:

-

Preparation: Dissolve the substrate in anhydrous THF (0.1 M concentration) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to 0°C using an ice bath. Critical: Low temperature prevents competing attack at the C-1 Chlorine.

-

Addition: Add DIPEA followed by the slow, dropwise addition of the amine nucleophile over 15 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[2] The Fluorine displacement is usually complete within 3–4 hours.

-

Checkpoint: If C-1 attack (Cl displacement) is observed (typically <5%), lower the temperature to -10°C for subsequent runs.

-

-

Workup: Dilute with EtOAc, wash with water (

) and brine ( -

Purification: Flash column chromatography (Silica gel).

Phase B: Chemoselective Suzuki-Miyaura Coupling

Objective: Install the "Hinge Binder" (Aryl/Heteroaryl group) at C-4 using the Iodine handle.

Materials:

-

Intermediate A (from Phase A) (1.0 eq)

-

Boronic Acid/Ester (e.g., 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole) (1.2 eq)

-

Catalyst:

(5 mol%) -

Base:

(2.0 M aqueous solution, 3.0 eq) -

Solvent: 1,4-Dioxane.

Protocol:

-

Degassing: Combine Intermediate A, Boronic ester, and Dioxane in a pressure vial. Sparge with Argon for 10 minutes.

-

Catalysis: Add the Pd catalyst and aqueous base. Seal the vial immediately.

-

Heating: Heat to 80°C for 4–6 hours.

-

Note: Iodine is highly reactive; excessive temperatures (>100°C) may cause de-chlorination or homocoupling. 80°C is the "Goldilocks" zone.

-

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc/Water. Extract and concentrate.[3]

Phase C: Reductive Cyclization (Benzimidazole Formation)

Objective: Reduce the Nitro group to an aniline, which then attacks the C-1 Chlorine (intramolecular

Protocol:

-

Reduction: Dissolve Intermediate B in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq). Heat to reflux (80°C) for 2 hours.

-

Cyclization (One-Pot): If the target is a benzimidazole, add an aldehyde (or formic acid equivalent) directly to the crude aniline and heat to 100°C in DMSO or Acetic Acid.

-

Alternative (Fused Ring): If the goal is to close the ring onto the C-1 Chlorine (e.g., to form a dihydroquinoxaline), stronger heating (120°C in DMAc with

) is required after the nitro reduction is complete.

Data Summary: Reactivity Comparison

The following table highlights the selectivity ratios typically observed with this scaffold.

| Reaction Condition | Target Site | Selectivity (Desired : Undesired) | Key Controlling Factor |

| Nucleophilic Attack (25°C) | C-5 (F) | > 20 : 1 (vs C-1 Cl) | Meisenheimer Stabilization |

| Nucleophilic Attack (80°C) | C-5 (F) | ~ 4 : 1 (vs C-1 Cl) | Loss of kinetic control |

| Pd-Coupling (Suzuki) | C-4 (I) | > 99 : 1 (vs C-1 Cl) | C-I Bond Energy (Weakest) |

| Pd-Coupling (Suzuki) | C-4 (I) | > 99 : 1 (vs C-5 F) | C-F Bond Inert to Pd(0) |

Safety & Handling

-

Energetics: Poly-halogenated nitrobenzenes can be energetic.[4] While this specific molecule is generally stable, avoid heating crude reaction mixtures above 150°C without DSC (Differential Scanning Calorimetry) testing.

-

Sensitizers: Nitro-aromatics are potential skin sensitizers. Use double-gloving (Nitrile) and work in a fume hood.

-

Waste: Aqueous waste from the Suzuki coupling contains Palladium and Boron; dispose of via heavy metal waste streams.

References

-

BenchChem. (2024). 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene Product Specifications and Reactivity Profile. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for substituted Nitrobenzenes. Retrieved from

-

Royal Society of Chemistry (RSC). (2018). Regioselectivity in SNAr reactions of poly-halogenated nitrobenzenes. Organic & Biomolecular Chemistry.[1][2] Retrieved from

-

WuXi AppTec. (2024). Understanding Regioselectivity in SNAr Reactions of Dichloropyrimidines and Nitrobenzenes. Retrieved from

-

Behrends, M., et al. (2016). Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Green Chemistry. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene Synthesis

Welcome to the technical support center for the synthesis of 1-Chloro-5-fluoro-4-iodo-2-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging electrophilic aromatic substitution. Here, we address common questions and troubleshooting scenarios to help you maximize your reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material and overall synthetic strategy?

The most logical and cost-effective starting material is 1-Chloro-5-fluoro-2-nitrobenzene . The synthesis strategy involves a direct electrophilic aromatic substitution (EAS) to introduce an iodine atom onto the deactivated aromatic ring. A plausible synthetic approach can also begin with 1-chloro-3-fluorobenzene, followed by nitration and then iodination.[1]

The primary challenge in this synthesis is the deactivating nature of the substituents already present on the ring (one strong deactivator: -NO₂, and two moderate deactivators: -Cl, -F), which makes the ring less nucleophilic and thus less reactive towards electrophiles.[2] Therefore, a highly reactive iodinating agent or the use of a strong acid catalyst is necessary to drive the reaction forward.[3][4][5]

Q2: How do the existing substituents (-Cl, -F, -NO₂) direct the iodination to the C4 position?

The regioselectivity of this reaction is a classic example of competing directing effects in electrophilic aromatic substitution. Here's a breakdown:

-

Nitro Group (-NO₂): This is a powerful electron-withdrawing group and a strong meta-director.[6][7] Relative to the nitro group at C2, the meta positions are C4 and C6.

-

Chloro (-Cl) and Fluoro (-F) Groups: Halogens are deactivating overall due to their inductive electron withdrawal, but they are ortho, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (arenium ion).[8][9]

-

The -Cl group at C1 directs ortho to C6 and para to C4.

-

The -F group at C5 directs ortho to C4 and C6.

-

When we consolidate these effects, the C4 and C6 positions are electronically favored. The directing effects of the substituents reinforce each other, pointing towards these positions.[8] Between C4 and C6, the C4 position is favored due to sterics. The position at C6 is sterically hindered, being situated between the chloro and fluoro substituents. Therefore, the electrophilic iodine is most likely to attack the C4 position.

Experimental Protocol & Optimization

Q3: Which iodinating agent and catalyst system is most effective for this deactivated ring?

For deactivated aromatic rings, molecular iodine (I₂) is generally not electrophilic enough to initiate the reaction.[10][11] A more potent source of electrophilic iodine ("I⁺") is required. The system of choice is N-Iodosuccinimide (NIS) in the presence of a strong Brønsted acid catalyst like trifluoroacetic acid (TFA) or sulfuric acid (H₂SO₄).

NIS is a mild and selective iodinating agent.[12] The electron-withdrawing succinimide group polarizes the N-I bond, making the iodine atom electrophilic.[3] In the presence of a strong acid, the succinimide oxygen is protonated, further increasing the electrophilicity of the iodine, making it capable of reacting with a deactivated ring.

Recommended Protocol: Iodination using NIS/TFA

This protocol is a self-validating system, with checkpoints for reaction monitoring.

Materials & Reagents:

| Reagent/Material | Molar Eq. | Purpose |

| 1-Chloro-5-fluoro-2-nitrobenzene | 1.0 | Starting Material |

| N-Iodosuccinimide (NIS) | 1.1 - 1.3 | Iodinating Agent[3] |

| Trifluoroacetic Acid (TFA) | - | Solvent & Catalyst |

| Dichloromethane (DCM) | - | Co-solvent (optional) |

| Saturated Na₂S₂O₃ (aq) | - | Quenching Agent |

| Saturated NaHCO₃ (aq) | - | Neutralization |

| Brine | - | Washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | Drying Agent |

Experimental Workflow Diagram:

Caption: General workflow for the iodination of 1-Chloro-5-fluoro-2-nitrobenzene.

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Chloro-5-fluoro-2-nitrobenzene (1.0 eq) in trifluoroacetic acid (TFA). If solubility is an issue, a minimal amount of dichloromethane (DCM) can be used as a co-solvent.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial rate of reaction and prevent potential side reactions.

-

Reagent Addition: Slowly add N-Iodosuccinimide (NIS, 1.1-1.3 eq) to the cooled solution in portions over 15-20 minutes. Adding it slowly prevents a rapid exotherm.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Let the reaction stir for 4-12 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A common mobile phase is 4:1 Hexanes:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material.

-

Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted NIS and iodine by reducing them to iodide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into dichloromethane (3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize the TFA, followed by brine to remove excess water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

Troubleshooting Guide

Q4: My reaction is stalled or showing low conversion. What are the likely causes?

Low conversion is a common issue with deactivated substrates. Here is a decision tree to diagnose the problem:

Caption: Troubleshooting guide for low reaction conversion.

-

Inactive Reagent: N-Iodosuccinimide can decompose over time, especially if exposed to light or moisture.[13] Use a fresh bottle or recrystallize the NIS from a dioxane/carbon tetrachloride mixture.[14]

-

Insufficient Catalysis: The presence of water can hydrolyze the catalyst and inhibit the reaction. Ensure you are using an anhydrous grade of trifluoroacetic acid. For extremely stubborn reactions, a catalytic amount (5-10 mol%) of concentrated sulfuric acid can be added, as it is a stronger acid.[5]

-

Low Temperature: While the initial addition is done at 0 °C for control, some deactivated systems require thermal energy to proceed at a reasonable rate. If the reaction is stalled at room temperature, consider gently heating the mixture to 40-50 °C and continue to monitor by TLC.

Q5: I'm observing multiple spots on my TLC plate. What are the potential side products?

The formation of multiple products indicates a lack of selectivity or decomposition.

-

Regioisomers: While the C4 position is electronically and sterically favored, a small amount of the C6-iodinated isomer may form. This is often difficult to separate, but careful column chromatography or recrystallization can be effective.

-

Di-iodination: Using a large excess of NIS ( > 1.5 eq) or extended reaction times can lead to the formation of a di-iodinated product. To avoid this, use a smaller excess of NIS (1.1 eq) and monitor the reaction closely, stopping it once the starting material is consumed.

-

Decomposition: Nitroaromatic compounds can be sensitive to strongly acidic and oxidative conditions.[15] If you observe a dark, tarry reaction mixture, it's a sign of decomposition.[16] Ensure the reaction is not overheated and that the work-up procedure is performed promptly after the reaction is complete.

Q6: What is the best method for purifying the final product?

The purification strategy depends on the scale of the reaction and the nature of the impurities.

-

Recrystallization: If the crude product is a solid and relatively pure (>85%), recrystallization is the most efficient method. A mixed solvent system like ethanol/water or hexanes/ethyl acetate often works well for polyhalogenated nitroaromatics.

-

Flash Column Chromatography: For smaller scales or to separate close-running isomers, silica gel chromatography is recommended. A gradient elution starting with a non-polar solvent system (e.g., 100% Hexanes) and gradually increasing the polarity with ethyl acetate or dichloromethane is typically effective.

-